6-(2-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one is a compound belonging to the class of dihydropyrimidinones, which are notable for their diverse biological activities. This compound is synthesized through the Biginelli reaction, a well-established method for producing 3,4-dihydropyrimidinones that involves the condensation of urea or thiourea with aldehydes and β-keto esters. The presence of the piperazine moiety in this compound suggests potential pharmacological applications, particularly in the fields of medicinal chemistry and drug design.
The compound is classified as a dihydropyrimidinone derivative, specifically characterized by the presence of a piperazine ring. Dihydropyrimidinones are recognized for their biological significance, including activities such as calcium channel blocking and anti-cancer properties . The synthesis and characterization of this compound have been explored in various studies, highlighting its potential therapeutic applications .
The synthesis of 6-(2-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one can be efficiently achieved through the Biginelli reaction, which typically involves three components: an aldehyde, urea (or thiourea), and a β-keto ester. Recent advancements have focused on optimizing this reaction to improve yield and reduce reaction time. For instance:
The molecular formula for 6-(2-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one is . Its structure features:
Crystallographic studies reveal that this compound crystallizes in specific space groups, with detailed analysis often performed using X-ray diffraction techniques. Such studies provide insights into bond lengths, angles, and molecular conformations that are critical for understanding its reactivity and interactions.
The primary reaction involving 6-(2-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one is its formation via the Biginelli reaction. Subsequent reactions may include:
The mechanism of action for compounds like 6-(2-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one typically involves:
6-(2-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one has several scientific uses:
The synthesis of 3,4-dihydropyrimidin-2(1H)-one derivatives, including the target compound 6-(2-Methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one, primarily relies on the Biginelli multicomponent reaction (MCR). This classical one-pot condensation involves an aldehyde, a β-dicarbonyl compound (typically β-keto ester), and a urea/thiourea derivative. For the target compound, methylpiperazine-substituted urea serves as the nitrogen source, enabling the introduction of the 2-methylpiperazin-1-yl moiety at the C2 position of the dihydropyrimidinone core. The reaction proceeds under acid catalysis, with modifications accommodating sterically and electronically diverse substrates. Key advantages include atom economy, convergence, and operational simplicity, making it ideal for generating structurally complex molecules like 6-(2-methylpiperazin-1-yl) derivatives in a single step [5] [7].
Table 1: Biginelli Reaction Components for Target Compound Synthesis
Component Type | General Structure | Specific Example for Target Compound |
---|---|---|
Aldehyde (Electrophile) | Ar-CHO | Aryl/heteroaryl aldehyde |
β-Dicarbonyl (Nucleophile) | R-CO-CH₂-COOR' | Ethyl acetoacetate/acetylacetone |
Urea Derivative | H₂N-C(=X)-NHR'' | 1-(2-Methylpiperazin-1-yl)urea |
Product Position | Substituent | Target Compound Feature |
C4 | Ar | Aryl group |
C5 | R (e.g., methyl) | Methyl group |
C6 | COOR' (e.g., ester) | Ethoxycarbonyl group |
C2 | XO/SNR'' | 2-(2-Methylpiperazin-1-yl) |
Silicotungstic acid immobilized on Amberlyst-15 (WSi/A-15) exemplifies advanced heterogeneous catalysis for Biginelli reactions. This system combines the strong Brønsted acidity of silicotungstic acid with the macroporous structure of Amberlyst-15, facilitating high dispersion and accessibility of active sites. Key benefits include:
Table 2: Heterogeneous Catalyst Performance in Dihydropyrimidinone Synthesis
Catalyst | Conditions | Yield Range (%) | Reusability (Cycles) | Key Advantages |
---|---|---|---|---|
WSi/Amberlyst-15 | Solvent-free, 92°C | 75–85% | ≥5 | High acidity, easy separation |
SiO₂-Bi(OTf)₃ | THF, 70°C | 80–92% | 4 | Mild conditions, low loading |
H₃PW₁₂O₄₀/SiO₂ | Solvent-free, 80°C | 70–88% | 5 | Water tolerance |
Task-specific ionic liquids (TSILs), particularly benzotriazolium-based TSILs, serve as dual solvents and catalysts. Their structure features a cationic benzotriazolium moiety paired with anions like HSO₄⁻ or BF₄⁻, providing strong Brønsted/Lewis acidity. Advantages include:
l-Proline nitrate, a chiral amino acid ionic liquid (AAIL), exemplifies sustainable catalysis. Its zwitterionic nature and hydrogen-bonding capability promote the Biginelli reaction via:
Solvent-free conditions coupled with microwave irradiation represent a green and efficient strategy for synthesizing 6-(2-methylpiperazin-1-yl)-3,4-dihydropyrimidin-4-one:
Table 3: Microwave Optimization Parameters for Target Compound Synthesis
Parameter | Conventional Method | Microwave Method | Advantage |
---|---|---|---|
Reaction Time | 3–24 hours | 5–15 minutes | 10–50x faster |
Temperature | 80–110°C | 90–120°C (controlled) | Rapid, uniform heating |
Solvent | Ethanol, toluene | Solvent-free or minimal | Reduced waste, lower toxicity |
Yield Improvement | Base case (60–70%) | +15–25% | Reduced side products |
The mechanism of the Biginelli reaction involving methylpiperazine-substituted urea remains debated, with three proposed pathways:1. Iminium Pathway (Dominant):- Aldehyde activation by acid catalyst forms an electrophilic iminium ion with urea.- Nucleophilic addition of the β-keto ester enol generates an open-chain ureide.- Cyclization and dehydration yield the dihydropyrimidinone. This route is favored under acidic conditions and supported by spectroscopic evidence [5] [7].
For 6-(2-methylpiperazin-1-yl) derivatives, the iminium pathway predominates due to the strong electrophilicity of the methylpiperazine-substituted urea carbonyl and the stabilizing effect of acidic catalysts on the iminium intermediate.
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1